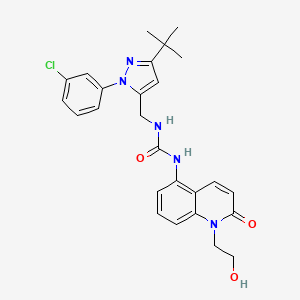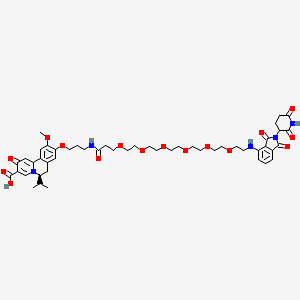
PROTAC PAPD5 degrader 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
PROTAC PAPD5 降解剂 1 的合成涉及将与 PAPD5 结合的配体与募集 E3 泛素连接酶的配体偶联,通过连接体连接。 具体的合成路线和反应条件是专有的,并在专门的化学文献中详细介绍 . 通常,合成涉及多个步骤的有机反应,包括酰胺键形成、酯化和在受控条件下的偶联反应。
工业生产方法
PROTAC PAPD5 降解剂 1 的工业生产可能涉及大型有机合成技术,包括间歇式和连续流工艺。 生产需要严格的质量控制措施,以确保最终产品的纯度和功效 .
化学反应分析
反应类型
PROTAC PAPD5 降解剂 1 经历了几种类型的化学反应,包括:
氧化: 这种反应可以修饰分子上的官能团,可能影响其结合亲和力。
还原: 这种反应可以改变分子的氧化态,影响其稳定性和反应性。
常用试剂和条件
这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如硼氢化钠,以及各种催化剂以促进取代反应。 条件通常包括控制温度、pH 值和溶剂环境,以优化反应结果 .
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生羟基化的衍生物,而还原可能会产生更饱和的化合物 .
科学研究应用
PROTAC PAPD5 降解剂 1 具有广泛的科学研究应用:
作用机制
PROTAC PAPD5 降解剂 1 通过在 PAPD5 和 E3 泛素连接酶之间形成三元复合物而发挥作用。该复合物促进 PAPD5 的泛素化,将其标记为蛋白酶体降解。 催化机制使 PROTAC 分子能够循环利用并靶向 PAPD5 的多个拷贝,从而提高其功效 .
相似化合物的比较
类似化合物
PROTAC BRD4 降解剂: 靶向含有溴结构域的蛋白 BRD4 进行降解。
PROTAC CDK 降解剂: 靶向细胞周期蛋白依赖性激酶进行降解。
PROTAC HDAC 降解剂: 靶向组蛋白脱乙酰基酶进行降解.
独特性
PROTAC PAPD5 降解剂 1 独特之处在于其专门靶向 PAPD5,一种参与病毒复制的聚合酶。 它能够抑制甲型肝炎病毒和乙型肝炎病毒,使其有别于其他 PROTAC,这些 PROTAC 可能靶向参与不同途径或疾病的蛋白质 .
属性
分子式 |
C49H63N5O16 |
|---|---|
分子量 |
978.0 g/mol |
IUPAC 名称 |
(6S)-9-[3-[3-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propoxy]-10-methoxy-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid |
InChI |
InChI=1S/C49H63N5O16/c1-31(2)38-26-32-27-42(41(63-3)28-34(32)39-29-40(55)35(49(61)62)30-53(38)39)70-13-5-11-51-43(56)10-14-64-16-18-66-20-22-68-24-25-69-23-21-67-19-17-65-15-12-50-36-7-4-6-33-45(36)48(60)54(47(33)59)37-8-9-44(57)52-46(37)58/h4,6-7,27-31,37-38,50H,5,8-26H2,1-3H3,(H,51,56)(H,61,62)(H,52,57,58)/t37?,38-/m0/s1 |
InChI 键 |
QGTRQNSEBYBUPU-OALPUDEUSA-N |
手性 SMILES |
CC(C)[C@@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
规范 SMILES |
CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(3,3-difluorocyclobutyl)-1-[(4S,5S)-3,3,8,8-tetrafluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl]propane-1,2-dione](/img/structure/B12374206.png)
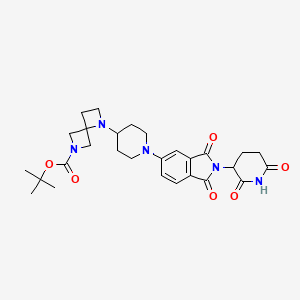
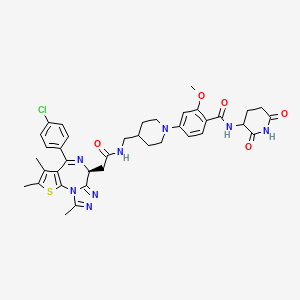

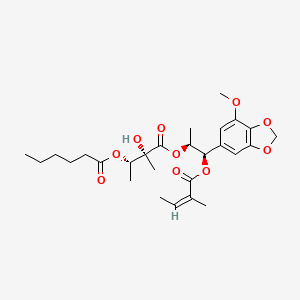


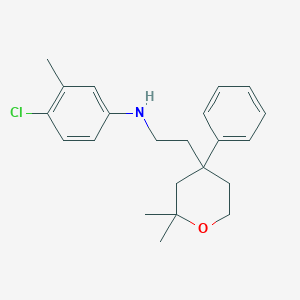

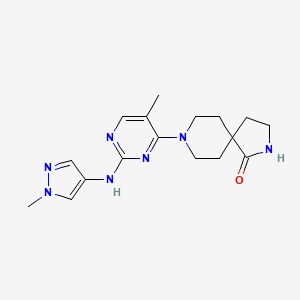
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10-hydroxy-19-(hydroxymethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12374288.png)

